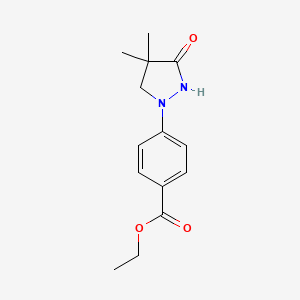
N~1~-(3,7-Dimethylocta-2,6-dien-1-yl)-N~2~-undecylethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-(3,7-Dimethylocta-2,6-dien-1-yl)-N~2~-undecylethane-1,2-diamine is a chemical compound known for its unique structure and potential applications in various fields. This compound features a long aliphatic chain and a diamine group, making it an interesting subject for research in organic chemistry and related disciplines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3,7-Dimethylocta-2,6-dien-1-yl)-N~2~-undecylethane-1,2-diamine typically involves the reaction of an appropriate aliphatic amine with a suitable alkylating agent. The reaction conditions often include:
Solvent: Common solvents like dichloromethane or ethanol.
Temperature: Reactions are usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Acid or base catalysts may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The process may include:
Purification: Techniques like distillation or recrystallization to obtain the pure compound.
Quality Control: Analytical methods such as NMR and IR spectroscopy to ensure the purity and quality of the product.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~-(3,7-Dimethylocta-2,6-dien-1-yl)-N~2~-undecylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions are possible with halogenated compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding alcohols or ketones.
Reduction: Formation of saturated amines.
Substitution: Formation of substituted amines.
Wissenschaftliche Forschungsanwendungen
N~1~-(3,7-Dimethylocta-2,6-dien-1-yl)-N~2~-undecylethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Medicine: Investigated for its antimicrobial properties.
Industry: Used in the formulation of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which N1-(3,7-Dimethylocta-2,6-dien-1-yl)-N~2~-undecylethane-1,2-diamine exerts its effects involves interactions with cellular membranes and proteins. The compound’s long aliphatic chain allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and function. Additionally, the diamine group can interact with various molecular targets, influencing biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N~1~-Cyclooctyl-N~2~-(3,7-dimethylocta-2,6-dien-1-yl)ethane-1,2-diamine
- N~1~,N~4~-Bis(3,7-dimethylocta-2,6-dien-1-yl)but-2-enediamide
Uniqueness
N~1~-(3,7-Dimethylocta-2,6-dien-1-yl)-N~2~-undecylethane-1,2-diamine is unique due to its specific aliphatic chain length and the presence of a diamine group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
627522-61-6 |
|---|---|
Molekularformel |
C23H46N2 |
Molekulargewicht |
350.6 g/mol |
IUPAC-Name |
N'-(3,7-dimethylocta-2,6-dienyl)-N-undecylethane-1,2-diamine |
InChI |
InChI=1S/C23H46N2/c1-5-6-7-8-9-10-11-12-13-18-24-20-21-25-19-17-23(4)16-14-15-22(2)3/h15,17,24-25H,5-14,16,18-21H2,1-4H3 |
InChI-Schlüssel |
NKUWLTGRKILRRS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCNCCNCC=C(C)CCC=C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methanesulfonamide, N-[5-[(2-hydroxyethyl)amino]-2-thiazolyl]-](/img/structure/B14217218.png)

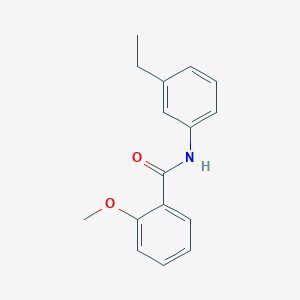

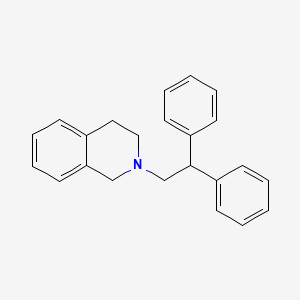
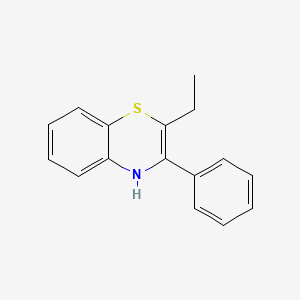
![N~3~,N~3~-Dimethyl-N-{2-[methyl(phenyl)amino]phenyl}-beta-alaninamide](/img/structure/B14217258.png)
![Benzenamine, N-[3-(methylthio)-2-phenyl-2-cyclobuten-1-ylidene]-](/img/structure/B14217261.png)
![1,3-Cyclohexanediol, 2-methyl-2-[(phenylmethoxy)methyl]-, (1S,3S)-](/img/structure/B14217268.png)
![3-Pentanone, 2,4-dimethyl-2,4-bis[4-(trifluoromethyl)phenyl]-](/img/structure/B14217272.png)
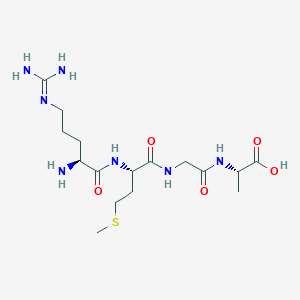

methanone](/img/structure/B14217294.png)
